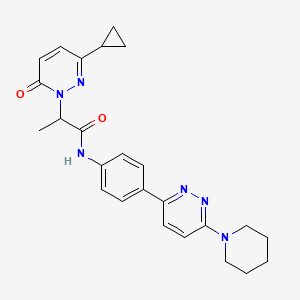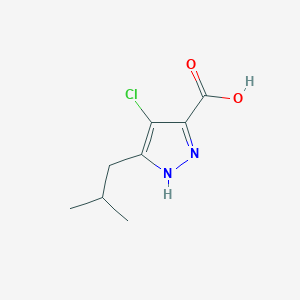
2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of benzoic acid, with a 1,2,4-triazole ring attached to the benzene ring via a methylene bridge .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various spectroscopic techniques. Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using the B3LYP/6-311++G(d,p) basis set .Applications De Recherche Scientifique
Metal Complex Formation and Ligand Behavior
Research has extensively explored the complex formation capabilities of derivatives similar to 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid with metals. For instance, studies on ligands like 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole and its benzoic acid derivatives have shown dynamic behavior in protonation and complex formation with metals such as Fe(III), Al(III), and VO(II) (Stucky et al., 2008). These studies provide insights into the structural and chemical versatility of triazole-benzoic acid derivatives in forming various metal complexes, highlighting their potential in catalysis and material science.
Structural Analysis and Supramolecular Chemistry
The structural analysis of triazole-benzoic acid derivatives has revealed their capacity to engage in secondary interactions, contributing to the formation of diverse supramolecular structures. For example, research on compounds like 2-[3-(o-methylphenoxymethyl)-5-phenyl-[1,2,4]triazol-4-yl]-benzoic acid has demonstrated various non-covalent interactions leading to complex motifs with potential bioactivity implications (Dinesh, 2013). This emphasizes the significance of triazole-benzoic acid derivatives in designing molecules with specific biological or physical properties.
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of triazole-benzoic acid derivatives have been a focal point of research, aiming at developing novel compounds with enhanced performance in various applications. Studies have been conducted to understand the chemistry of triazole derivatives for applications in catalysis, material science, and as potential biological agents. For instance, the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality have shown promising results against a variety of microbial strains, indicating the potential of these compounds in pharmaceutical and agricultural applications (Kaushik et al., 2016).
Orientations Futures
The future directions for the research and development of 2-(1H-1,2,4-Triazol-5-ylmethyl)benzoic acid could involve further exploration of its potential applications, particularly in the field of medicine. Its derivatives have shown promising results as anticancer agents, indicating that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Propriétés
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylmethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)8-4-2-1-3-7(8)5-9-11-6-12-13-9/h1-4,6H,5H2,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDTVDDKWCIWPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)






![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)
![2,4-dichloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2733943.png)

![5,6-dimethyl-3-phenyl-2-(prop-2-en-1-ylsulfanyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733947.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)

